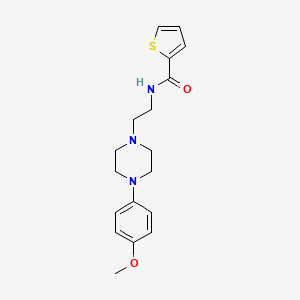

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide” is a synthetic piperazine derivative . Piperazine derivatives can exhibit a very wide range of biological activity . They have been screened for their efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies .

Synthesis Analysis

The synthesis of piperazine derivatives involves a series of chemical reactions . For instance, the unpaired electrons of the nitrogen atom of the pyridazinone group can attack the bromine-bonded carbon of ethyl 2-bromoacetate by the nucleophilic substitution S N 2 reaction mechanism to obtain the ethyl 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be determined using various techniques such as HRMS, IR, 1 H and 13 C NMR experiments . Molecular dynamics (MD) simulations can also be performed using software packages by embedding selected protein-ligand complexes into the POPC membrane bilayer .Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For instance, compound 5a was found to inhibit the catalytical activity of PARP1 at various concentrations .Wissenschaftliche Forschungsanwendungen

PET Tracers for Serotonin 5-HT1A Receptors

García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635, which are promising PET tracers for serotonin 5-HT1A receptors. These compounds show high brain uptake and slow clearance, making them suitable for neuropsychiatric disorder studies (García et al., 2014).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds include N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Radioligands for D3 Receptor Imaging

Kuhnast et al. (2006) developed FAUC346, a radioligand for D3 receptor imaging. The compound's in vivo selectivity and absence of metabolites within the brain indicate its potential for PET imaging of D3 receptors (Kuhnast et al., 2006).

Antimicrobial Activity

Fandaklı et al. (2012) investigated the antimicrobial activity of new 1,2,4-triazol-3-one derivatives. Compounds like 4-{[(4-Methoxyphenyl)methylene]amino} showed good activity against various microorganisms, demonstrating their potential in antimicrobial therapy (Fandaklı et al., 2012).

Eradication of Bacterial Persisters

Kim et al. (2011) discovered that 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate selectively kills bacterial persisters while sparing normal antibiotic-sensitive cells. This compound represents a novel approach to combating bacterial resistance (Kim et al., 2011).

Dopamine D3 Receptor Ligands

Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These compounds have potential applications in neurological research and diagnostics (Gao et al., 2008).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Romero et al. (1994) developed a class of bis(heteroaryl)piperazines as non-nucleoside inhibitors of HIV-1 reverse transcriptase, representing a significant advancement in HIV treatment (Romero et al., 1994).

Melatonergic MT2 Selective Agents

Mattson et al. (2003) optimized a benzyl piperazine pharmacophore to produce N-acyl-4-indanyl-piperazines, which bind with high affinity to melatonergic MT2 receptors. These compounds have potential applications in regulating circadian rhythms (Mattson et al., 2003).

Wirkmechanismus

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptors, through a process that involves binding affinity . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in changes at the molecular level, which can lead to various physiological effects.

Biochemical Pathways

The compound’s interaction with the alpha1-adrenergic receptors can affect various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action on these receptors could potentially influence the biochemical pathways related to these conditions.

Pharmacokinetics

The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence various physiological processes, such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Eigenschaften

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-23-16-6-4-15(5-7-16)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMWWOYHOAPQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)

![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2952666.png)

![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2952673.png)

![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2952676.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2952677.png)

![N-(4-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2952680.png)

![3-benzyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952683.png)

![2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B2952685.png)

![3-(4-fluorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952686.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952687.png)